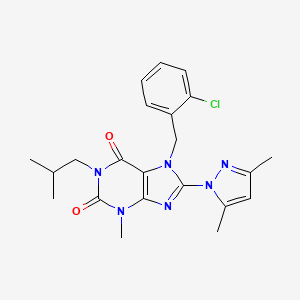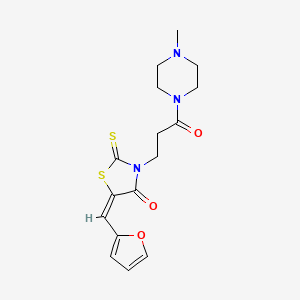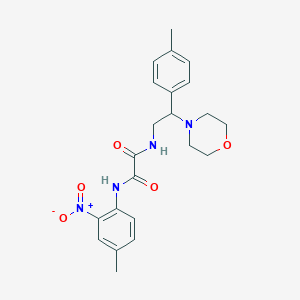
2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as DB844, is a promising compound that has been extensively studied for its potential as a therapeutic agent. DB844 belongs to the class of arylsulfonamide compounds, which have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Mecanismo De Acción
The mechanism of action of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is not fully understood, but it is believed to involve the inhibition of the parasite's fumarate reductase enzyme, which is essential for the parasite's survival. 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has also been shown to exhibit activity against other enzymes involved in the parasite's energy metabolism, as well as the parasite's DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has been found to exhibit low toxicity in vitro and in vivo, and does not appear to have any significant adverse effects on the host organism. 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has been shown to be rapidly absorbed and distributed throughout the body, and is primarily metabolized by the liver. 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has been found to have a long half-life in the bloodstream, which may contribute to its efficacy against Chagas disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low toxicity, and potent activity against Trypanosoma cruzi. However, 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has some limitations, including its limited solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the mechanism of action of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is not fully understood, which may complicate its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, which may lead to the development of more potent and selective compounds. Additionally, the efficacy of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide against other parasitic diseases, such as Leishmaniasis and Malaria, should be explored. Finally, the potential use of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide as a lead compound for the development of new drugs with improved pharmacological properties should be investigated.
Métodos De Síntesis
The synthesis of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves the reaction of 4-(2,6-difluorophenylsulfonamido)but-2-yn-1-ol with 2-amino-5-fluorobenzamide in the presence of a catalyst. The reaction proceeds through an intermediate compound, which is then purified to obtain the final product. The synthesis of 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases. In particular, 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has been found to exhibit potent activity against the protozoan parasite Trypanosoma cruzi, which causes Chagas disease. Chagas disease is a neglected tropical disease that affects millions of people worldwide, and there is currently no effective treatment available. 2-((4-(2,6-Difluorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide has been shown to be effective against both the acute and chronic stages of Chagas disease in animal models, and is currently undergoing clinical trials.
Propiedades
IUPAC Name |
2-[4-[(2,6-difluorophenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S/c18-13-7-5-8-14(19)16(13)26(23,24)21-10-3-4-11-25-15-9-2-1-6-12(15)17(20)22/h1-2,5-9,21H,10-11H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGMKIIQOFRERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide](/img/structure/B2826820.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2826821.png)
![2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2826822.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2826824.png)



![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2826833.png)


![1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline](/img/structure/B2826837.png)
![1,2-di-p-tolyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2826838.png)
![2-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-4-carboxamide](/img/structure/B2826840.png)